5-Chloro-3-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
5-Chloro-3-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with substituents including a chlorine atom, a methyl group, and a trifluoromethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with isocyanates in the presence of triethylamine . The reaction is carried out in dichloromethane at room temperature, resulting in the formation of the desired triazolopyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazole or pyridine rings, leading to different derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other substituents, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of halogenated compounds.
Scientific Research Applications
5-Chloro-3-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biology: It is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Industrial Applications: It is explored for its potential use in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, in anticancer studies, the compound has been shown to up-regulate pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins like Bcl2, leading to the activation of caspase-3 and induction of apoptosis . The exact molecular pathways may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine: This compound shares a similar triazole ring structure but differs in the fused ring system and substituents.
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Another related compound with a different ring fusion and hydrogenation state.
Uniqueness
5-Chloro-3-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the chlorine and trifluoromethyl groups, which impart distinct electronic and steric properties
Properties
Molecular Formula |
C8H5ClF3N3 |
---|---|
Molecular Weight |
235.59 g/mol |
IUPAC Name |
5-chloro-3-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C8H5ClF3N3/c1-4-13-14-7-3-5(8(10,11)12)2-6(9)15(4)7/h2-3H,1H3 |
InChI Key |
WDWYJEYMLXYVBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C(=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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